Fmoc-Adc(10)-ol
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Overview
Description
“Fmoc-Adc(10)-ol” is a compound used in the field of chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs) . It is also known by its chemical name, N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid .
Chemical Reactions Analysis
“Fmoc-Adc(10)-ol” is used as a linker in the synthesis of antibody-drug conjugates (ADCs) . It plays a crucial role in connecting the antibody to the drug molecule in ADCs. Unfortunately, specific details about the chemical reactions involving “Fmoc-Adc(10)-ol” are not available from the search results.Physical And Chemical Properties Analysis
The molecular weight of “Fmoc-Adc(10)-ol” is 409.52 g/mole . Unfortunately, other physical and chemical properties of “Fmoc-Adc(10)-ol” are not available from the search results.Scientific Research Applications
Fmoc Chemistry in Peptide Synthesis
The Fmoc group is extensively utilized in peptide synthesis for its protection of amino acids. This method offers significant advantages for synthesizing biologically active peptides and small proteins. Fmoc chemistry facilitates the orthogonal solid-phase synthesis of peptides, allowing for a broad range of conditions and applications in bioorganic chemistry (Fields & Noble, 2009).
Applications in Functional Material Development
Fmoc-modified amino acids and short peptides have shown great potential for the fabrication of functional materials due to their self-assembly properties. These materials have applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties, highlighting the versatility of Fmoc chemistry in creating bio-inspired materials (Tao et al., 2016).
Enhanced Antibacterial Composite Materials
Recent advancements have explored the antibacterial capabilities of Fmoc-decorated nanoassemblies. These materials show promise in inhibiting bacterial growth without being cytotoxic to mammalian cells. The integration of such nanoassemblies into resin-based composites without compromising their mechanical and optical properties opens new avenues for developing biomedical applications (Schnaider et al., 2019).
Mechanism of Action
Target of Action
Fmoc-Adc(10)-ol is a complex compound that is primarily used in the field of biochemistry . . It is often used in the synthesis of other compounds, particularly in the creation of antibody-drug conjugates (ADCs) .
Mode of Action
In the context of ADCs, it serves as a linker molecule, connecting the antibody to the drug molecule . This allows the drug to be specifically delivered to cells expressing the antigen that the antibody targets.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(10-hydroxydecyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO3/c27-18-12-6-4-2-1-3-5-11-17-26-25(28)29-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24,27H,1-6,11-12,17-19H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHSADYFCFERJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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